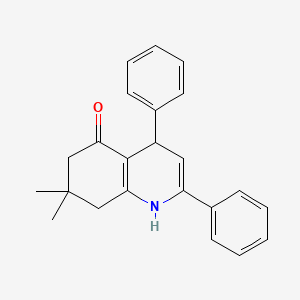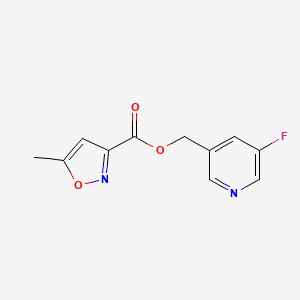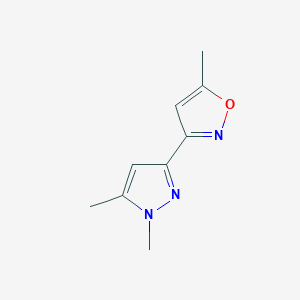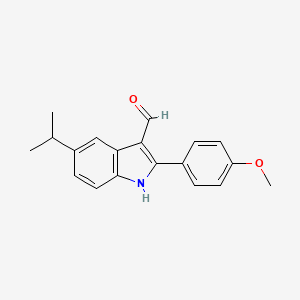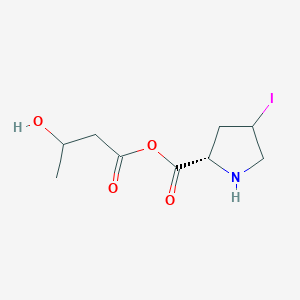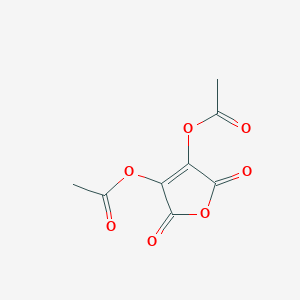
Dihydroxymaleic anhydride diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate is a chemical compound with the molecular formula C8H6O7 It is characterized by its unique structure, which includes an acetyloxy group and a dioxofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate typically involves the esterification of (2,5-dioxofuran-3-yl) acetic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield (2,5-dioxofuran-3-yl) acetic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Hydrolysis: (2,5-dioxofuran-3-yl) acetic acid, acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The dioxofuran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
(2,5-dioxofuran-3-yl) acetic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(4-hydroxy-2,5-dioxofuran-3-yl) acetate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and biological activity.
(4-methoxy-2,5-dioxofuran-3-yl) acetate: Contains a methoxy group, which can influence its chemical and biological properties.
Uniqueness: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate is unique due to the presence of both acetyloxy and dioxofuran groups, which confer specific reactivity and potential biological activities
Propiedades
Número CAS |
132-79-6 |
|---|---|
Fórmula molecular |
C8H6O7 |
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h1-2H3 |
Clave InChI |
HJRDEQUJLQKDIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=O)OC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


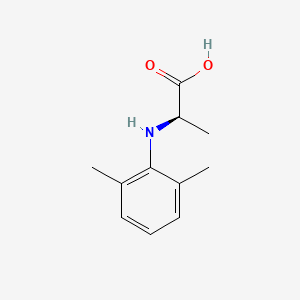
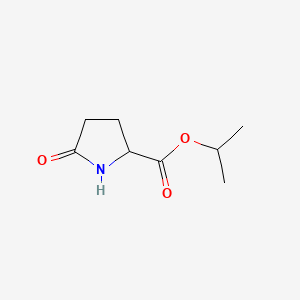
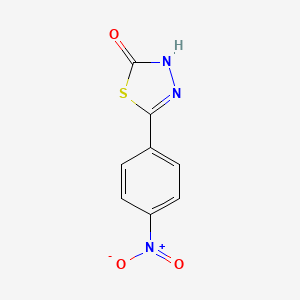
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)

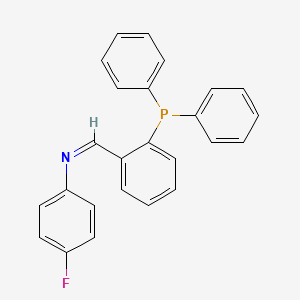

![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
